molecular formula C18H14FN5O B2926443 6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 887215-16-9

6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2926443
CAS No.: 887215-16-9
M. Wt: 335.342
InChI Key: CACKIYRXJFPXEJ-UHFFFAOYSA-N
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Description

6-Benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a fused triazole-pyrimidine core. Its structure includes a benzyl group at position 6 and a 2-fluorophenylmethyl substituent at position 2. The fluorine atom and benzyl groups are critical for enhancing lipophilicity and target binding, as observed in structurally related analogs .

Properties

IUPAC Name

6-benzyl-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O/c19-15-9-5-4-8-14(15)11-24-17-16(21-22-24)18(25)23(12-20-17)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACKIYRXJFPXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluorobenzylamine with benzyl isocyanide in the presence of a base can lead to the formation of the desired triazolopyrimidine scaffold . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Scientific Research Applications

6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates the NF-kB inflammatory pathway, providing anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

  • Halogenation: Fluorine or chlorine at position 3 improves metabolic stability and target affinity. For example, 3-(2-chlorobenzyl) analogs () may exhibit stronger hydrophobic interactions than non-halogenated derivatives .
  • Benzyl Modifications: Substituting benzyl with oxadiazole () or methylbenzyl () alters solubility and bioactivity.
  • Molecular Weight : Larger substituents (e.g., oxadiazole in ) increase molecular weight, which may affect bioavailability .

Biological Activity

6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic compound belonging to the triazolopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring fused to a pyrimidine moiety. Its molecular formula is C19H18FN5OC_{19}H_{18}FN_5O with a molecular weight of approximately 351.38 g/mol. The presence of the fluorinated phenyl group is significant for its biological activity.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with various receptors to exert its effects on cellular pathways.
  • Antimicrobial Activity : The compound shows potential in disrupting bacterial cell membranes or inhibiting vital metabolic processes.

Anticancer Activity

Several studies have investigated the anticancer properties of triazolopyrimidine derivatives. For instance:

  • In Vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 10 to 30 µM .
Cell LineIC50 Value (µM)Reference
MCF-715
HCT11620
A54925

Antimicrobial Activity

Research has shown that triazolopyrimidine derivatives possess antimicrobial properties:

  • Bacterial Inhibition : Some derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) in the range of 5 to 50 µg/mL .

Case Studies

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated a series of triazolopyrimidine derivatives against various cancer cell lines. The study found that compounds with similar structures to this compound exhibited promising anticancer activity and induced apoptosis in cancer cells .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial effects of triazolopyrimidines reported that certain derivatives showed strong activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

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